molecular formula C12H22N2O3 B14063033 (S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 2007917-20-4

(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No.: B14063033
CAS No.: 2007917-20-4
M. Wt: 242.31 g/mol
InChI Key: HEQKBJZRHDPYEM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate stands out due to its specific tert-butyl and carboxylate functional groups, which confer unique chemical properties and biological activities. These features make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2007917-20-4

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (6S)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-9-5-14(10(15)17-11(2,3)4)6-12(13-9)7-16-8-12/h9,13H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

HEQKBJZRHDPYEM-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CN(CC2(N1)COC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC2(N1)COC2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.